Pentafluorobenzene

Physical Chemistry Low-Temperature Synthesis Reaction Engineering

Pentafluorobenzene (C₆HF₅, CAS 363-88-2) is a highly fluorinated aromatic compound belonging to the polyfluorobenzene class, characterized by a benzene ring substituted with five fluorine atoms and one remaining hydrogen. This partially fluorinated structure confers distinct physicochemical properties: a melting point of −47.4 °C, boiling point of 85 °C, and density of 1.511 g/cm³ at 25 °C.

Molecular Formula C6HF5
Molecular Weight 168.06 g/mol
CAS No. 363-88-2
Cat. No. B7724502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentafluorobenzene
CAS363-88-2
Molecular FormulaC6HF5
Molecular Weight168.06 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)F)F)F)F
InChIInChI=1S/C6HF5/c7-2-1-3(8)5(10)6(11)4(2)9/h1H
InChIKeyWACNXHCZHTVBJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentafluorobenzene (CAS 363-88-2) Procurement Guide: Technical Specifications and Comparative Data


Pentafluorobenzene (C₆HF₅, CAS 363-88-2) is a highly fluorinated aromatic compound belonging to the polyfluorobenzene class, characterized by a benzene ring substituted with five fluorine atoms and one remaining hydrogen [1]. This partially fluorinated structure confers distinct physicochemical properties: a melting point of −47.4 °C, boiling point of 85 °C, and density of 1.511 g/cm³ at 25 °C [2]. Unlike fully fluorinated analogs such as hexafluorobenzene, pentafluorobenzene retains a reactive C–H bond that serves as a critical handle for selective functionalization, while maintaining strong electron-withdrawing character from the five fluorine substituents . This compound functions primarily as a versatile synthetic intermediate in pharmaceutical, agrochemical, and polymer chemistry applications, where its dual reactivity—both as an electrophile in nucleophilic aromatic substitution and as a precursor to organometallic reagents—enables synthetic pathways inaccessible to either non-fluorinated or fully fluorinated alternatives .

Why Pentafluorobenzene (CAS 363-88-2) Cannot Be Substituted with Hexafluorobenzene or Other Polyfluorobenzenes


Polyfluorobenzenes exhibit fundamentally divergent reactivity, physical properties, and synthetic utility that preclude generic interchangeability. Hexafluorobenzene (C₆F₆), while possessing comparable electron-withdrawing character, lacks the C–H bond essential for directed metalation, regioselective deprotonation, and certain cross-coupling reactions that rely on hydrogen substitution [1]. Conversely, lower-fluorinated analogs such as 1,2,4,5-tetrafluorobenzene demonstrate reduced electrophilicity and altered regioselectivity in nucleophilic aromatic substitution (SNAr) reactions, affecting both reaction rates and product distributions [2]. Physical property differences are equally consequential: hexafluorobenzene melts at 3.7–4.1 °C and boils at 80–82 °C, while pentafluorobenzene remains liquid at sub-ambient temperatures (mp −47.4 °C), a critical distinction for low-temperature reaction protocols and cryogenic applications . Furthermore, in Grignard reagent synthesis, pentafluorobenzene enables direct formation of pentafluorophenylmagnesium derivatives, whereas hexafluorobenzene requires alternative, often less efficient activation strategies [3]. These non-substitutable characteristics mandate compound-specific procurement decisions based on the precise synthetic or analytical requirements of the end-use application.

Pentafluorobenzene (CAS 363-88-2) Quantitative Differentiation Evidence vs. Polyfluorobenzene Analogs


Pentafluorobenzene vs. Hexafluorobenzene: Liquid State Retention at Sub-Ambient Temperatures Enables Low-Temperature Processing

Pentafluorobenzene remains liquid at temperatures far below ambient conditions (mp −47.4 °C), whereas hexafluorobenzene solidifies at 3.7–4.1 °C under standard pressure [1]. This physical state divergence is critical for reactions requiring homogeneous liquid-phase conditions at temperatures approaching 0 °C or below, where hexafluorobenzene would undergo phase separation and precipitation [1]. The density differential (1.511 g/cm³ for pentafluorobenzene vs. 1.612 g/cm³ for hexafluorobenzene, both at 25 °C) further influences solvent selection and phase behavior in biphasic systems [1][2].

Physical Chemistry Low-Temperature Synthesis Reaction Engineering

Pentafluorobenzene vs. Hexafluorobenzene: Differential Reactivity in Hydride Reduction Sequences Enables Stepwise Fluorination Control

In reactions with lithium tetrahydroaluminate (LiAlH₄), hexafluorobenzene undergoes hydride substitution to yield pentafluorobenzene as the primary product. Pentafluorobenzene subsequently reacts further with LiAlH₄ to generate 1,2,4,5-tetrafluorobenzene [1]. This sequential reduction pathway demonstrates that pentafluorobenzene occupies a distinct intermediate position in the fluorination/defluorination cascade, with reactivity toward hydride reagents that differs from both hexafluorobenzene and tetrafluorobenzene [1]. The competing reduction and hydrolysis pathways occur to a similar extent and proceed substantially faster in tetrahydrofuran than in diethyl ether [1].

Organofluorine Chemistry Reduction Chemistry Synthetic Methodology

Pentafluorobenzene vs. Hexafluorobenzene: Weaker Charge-Transfer Complexation with Benzene Alters Supramolecular Assembly Behavior

Calorimetric measurements of heats of mixing demonstrate that specific interactions between pentafluorobenzene and benzene are substantially weaker than those in the hexafluorobenzene–benzene system [1]. Phase diagram analysis reveals that pentafluorobenzene forms two weak incongruently melting compounds with benzene (molar ratios 1:1 and 3:2), whereas hexafluorobenzene forms a strong 1:1 complex that melts approximately 20 °C higher than either pure component [2]. The occurrence of a 3:2 complex in the pentafluorobenzene system is noted as unique among binary systems of organic substances [2].

Thermodynamics Supramolecular Chemistry Phase Behavior

Pentafluorobenzene vs. Bromopentafluorobenzene: Lower-Cost Grignard Reagent Precursor with Equivalent Synthetic Utility

Pentafluorobenzene serves as a direct starting material for the preparation of pentafluorophenylmagnesium derivatives (C₆F₅)₂₋ₙMgXₙ, which are essential intermediates for synthesizing tris(pentafluorophenyl)borane and tetrakis(pentafluorophenyl)borate derivatives—critical cocatalysts for cationic complex polymerization and metallocene-based Ziegler-Natta systems [1][2]. Conventional methods rely on bromopentafluorobenzene (C₆F₅Br) as the pentafluorophenyl source, a starting material described as 'very expensive' relative to pentafluorobenzene [1]. The patented process enables pentafluorophenylmagnesium generation directly from pentafluorobenzene at 25 °C or higher in ether-type solvents, eliminating one synthetic step and reducing raw material costs [1][3].

Organometallic Synthesis Cost-Efficient Manufacturing Catalyst Preparation

Pentafluorobenzene vs. 1,2,4,5-Tetrafluorobenzene: Higher Yield and Superior Regioselectivity in Thiophenol SNAr Reactions

In nucleophilic aromatic substitution reactions with substituted thiophenols, pentafluorobenzene demonstrates superior performance relative to 1,2,4,5-tetrafluorobenzene and methyl 2,3,4,5-tetrafluorobenzoic acid ester [1]. The study reports that pentafluorobenzene 'gave high yields' while maintaining 'good regioselectivity' in C–S bond formation [1]. Computational analysis indicates that the specificity differences among polyfluorobenzenes originate from their distinct electronic properties, with pentafluorobenzene's five-fluorine substitution pattern providing an optimal balance of electrophilicity and regiochemical control [1].

Nucleophilic Aromatic Substitution C–S Bond Formation Regioselective Synthesis

Pentafluorobenzene End-Group: Quantitative Functionalization of Polythiophenes via Fast SNAr Under Mild, Transition Metal-Free Conditions

Pentafluorobenzene functions as a uniquely effective polymer end-group handle for polythiophene derivatives, enabling fast nucleophilic aromatic substitution reactions that permit quantitative tethering of diverse nucleophiles including biotin and trimethoxysilane without protecting groups [1]. The reaction proceeds under mild, transition metal-free conditions at room temperature, enabling the formation of diblock rod-coil polymers from equimolar reactants [1]. This 'para-fluoro click' functionalization strategy is enabled specifically by pentafluorobenzene's electronic activation toward SNAr while retaining a single substitution site, a combination not available with hexafluorobenzene (multiple reactive sites leading to over-substitution) or lower-fluorinated analogs (insufficient activation) [1].

Polymer End-Group Functionalization Click Chemistry Conjugated Polymers

High-Value Research and Industrial Application Scenarios for Pentafluorobenzene (CAS 363-88-2)


Industrial-Scale Synthesis of Tris(pentafluorophenyl)borane [B(C₆F₅)₃] Cocatalyst for Metallocene Polymerization

Tris(pentafluorophenyl)borane is an indispensable Lewis acidic cocatalyst for metallocene-based olefin polymerization in Ziegler-Natta systems. Using pentafluorobenzene as the pentafluorophenyl source—rather than the conventionally used bromopentafluorobenzene—enables direct Grignard reagent formation followed by reaction with boron trihalides, shortening the synthetic sequence by one step and substantially reducing raw material costs [1][2]. The elimination of coordinating ethereal solvents from the final borane complex ensures complete cocatalyst activity, a critical quality parameter for industrial polymerization operations [2].

Post-Polymerization Functionalization of Conjugated Polythiophenes for Organic Electronic Devices

Polythiophenes end-capped with pentafluorobenzene groups undergo fast, quantitative nucleophilic aromatic substitution with thiols, amines, or alkoxides under mild, transition metal-free conditions at room temperature [1]. This enables the covalent attachment of functional moieties such as biotin (for biosensing), trimethoxysilane (for surface anchoring), or hydrophilic groups (for aqueous solubility) without protecting group strategies or metal catalyst contamination [1]. The method facilitates diblock copolymer formation from equimolar reactant mixtures, a capability not accessible with hexafluorobenzene due to uncontrolled multi-site substitution [1].

Synthesis of 2,3,5,6-Tetrafluorobenzene Derivatives as Pharmaceutical and Agrochemical Intermediates

Pentafluorobenzene derivatives undergo selective metal hydride reduction to yield 2,3,5,6-tetrafluorobenzene compounds, which serve as key intermediates in the manufacture of pharmaceuticals, agrochemicals, and industrial chemicals [1][2]. The patented process reacts pentafluorobenzene derivatives bearing CN, CONH₂, or CO₂H groups with metal hydride complexes (e.g., NaBH₄) in ethanol at −100 to +100 °C over 0.5–12 hours, achieving high yields under normal pressure without requiring specialized corrosion-resistant equipment [1]. This application leverages the unique sequential reduction pathway that positions pentafluorobenzene as an essential intermediate between hexafluorobenzene and tetrafluorobenzene [2].

C–S Bond Formation in Thiophenol SNAr Reactions for Fluorinated Aryl Sulfide Synthesis

Pentafluorobenzene provides superior yield and regioselectivity compared to 1,2,4,5-tetrafluorobenzene and tetrafluorobenzoate esters in nucleophilic aromatic substitution reactions with substituted thiophenols [1]. The resulting fluorinated aryl sulfides represent valuable scaffolds in medicinal chemistry, where fluorine substitution enhances metabolic stability and modulates lipophilicity. The electronic properties of the five-fluorine substitution pattern confer an optimal balance of electrophilic activation and regiochemical control that tetrafluorinated analogs cannot match [1].

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